2-Methyl-1-(2-methylbenzoyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31g/mol |
IUPAC Name |
(2-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-7-3-4-9-13(11)14(16)15-10-6-5-8-12(15)2/h3-4,7,9,12H,5-6,8,10H2,1-2H3 |
InChI Key |
LDSRBZAVERTFSJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2C |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While a crystal structure for 2-Methyl-1-(2-methylbenzoyl)piperidine has not been reported, analysis of similar compounds allows for a robust prediction of its solid-state characteristics. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsional angles.
For a related compound, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide, the piperidine (B6355638) ring was found to adopt a stable chair conformation. nih.gov It is expected that the piperidine ring in this compound would also exhibit a chair conformation, as this minimizes steric and torsional strain. nih.govnih.gov The geometry around the nitrogen atom would be trigonal planar due to the amide resonance, with the sum of bond angles approaching 360°. The relative orientation of the piperidine and the 2-methylbenzoyl groups is dictated by the rotation around the C-N amide bond, which has a partial double bond character. In similar benzoyl derivatives, the dihedral angle between the piperidine and benzene (B151609) rings is a key structural parameter. nih.govnih.gov
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, molecules of this compound would pack in a specific arrangement stabilized by various intermolecular forces. As the molecule lacks strong hydrogen bond donors (like N-H or O-H), the primary interactions would be weaker C-H···O hydrogen bonds, where the amide oxygen acts as an acceptor. nih.gov In the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, C–H⋯O hydrogen bonds were observed to link molecules into layers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. Due to the restricted rotation around the amide C-N bond, the NMR spectra of N-benzoyl piperidines often show two sets of signals for the piperidine protons and carbons at room temperature, corresponding to two distinct rotamers (E/Z isomers).
Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques
¹H NMR: The proton spectrum would be complex. The aromatic region would show signals for the four protons of the 2-methylbenzoyl group. The piperidine ring protons would appear as a series of broad or distinct multiplets, with their chemical shifts influenced by their axial or equatorial position and their proximity to the benzoyl group. The two methyl groups (one on the piperidine ring and one on the benzoyl ring) would each exhibit a distinct signal, likely a singlet for the benzoyl methyl and a doublet for the piperidine methyl.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The amide carbonyl carbon would resonate at a characteristic downfield shift (typically ~170 ppm). The aromatic carbons would appear in the 125-140 ppm range. The carbons of the piperidine ring and the two methyl groups would be found in the upfield aliphatic region.
2D NMR:
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the piperidine and methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the piperidine protons adjacent to the nitrogen (H2, H6) to the amide carbonyl carbon, and from the aromatic protons to other aromatic carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing crucial information for stereochemical assignment and confirming the relative orientation of the substituents in the different rotamers.
Stereochemical Assignment through Advanced NMR Methods
The stereochemistry of the 2-methylpiperidine (B94953) moiety could be confirmed using NMR. The coupling constants (J-values) between protons on the piperidine ring, determined from a high-resolution ¹H NMR spectrum, can help establish the relative configuration of the methyl group. For instance, the width of the multiplet for the proton at C2 can indicate whether the methyl group is in an axial or equatorial position. NOESY experiments are particularly powerful for this, as spatial correlations between the C2-methyl group and other piperidine protons (e.g., H6) would differ significantly depending on its stereochemistry.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Vibrational Mode Assignment
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR): The FT-IR spectrum of this compound would be dominated by a very strong absorption band for the amide carbonyl (C=O) stretching vibration, expected in the region of 1630-1660 cm⁻¹. Other key bands would include:
Aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Aliphatic C-H stretching vibrations from the piperidine and methyl groups just below 3000 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
C-N stretching vibrations, which are often coupled with other modes.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, making it useful for confirming the substituted benzene ring. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict vibrational frequencies and aid in the assignment of experimental bands by analyzing the potential energy distribution (PED) for each vibrational mode.
Advanced Mass Spectrometry for Detailed Fragmentation Pathway Analysis and Isotopic Pattern Verification
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.
For this compound (Molecular Formula: C₁₄H₁₉NO, Molecular Weight: 217.31 g/mol ), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI-MS) would likely proceed through several key pathways:
Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines. This could involve the loss of the methyl group at the C2 position or cleavage within the ring.
Cleavage of the amide bond is highly probable, leading to the formation of a 2-methylbenzoyl cation ([CH₃C₆H₄CO]⁺) at m/z = 119. This is often a prominent peak in the spectra of such amides.
Another possibility is the formation of a 2-methylpiperidine radical cation after cleavage, or a fragment corresponding to the loss of the benzoyl group, resulting in an ion at m/z = 98.
Loss of the entire 2-methylbenzoyl group as a radical would leave a fragment corresponding to the piperidinyl cation.
The analysis of these fragmentation pathways provides strong evidence for the connectivity of the molecular structure.
Conformational Analysis and Stereochemistry
Preferred Conformational States of the Piperidine (B6355638) Ring (e.g., Chair, Half-Chair Geometries)
The six-membered piperidine ring, analogous to cyclohexane, can theoretically adopt several conformations, including the highly stable chair form and less stable forms like the boat and twist-boat. For substituted piperidines, the chair conformation is overwhelmingly preferred as it minimizes both angular and torsional strain. nih.govrsc.org In the case of 2-Methyl-1-(2-methylbenzoyl)piperidine, the piperidine moiety adopts a chair geometry.
While the chair form is the ground-state conformation, other states are energetically accessible. Computational studies on related N-acylpiperidines with a 2-substituent have investigated the energy difference between the chair and twist-boat conformations. These analyses indicate that the twist-boat conformation is less favorable by approximately 1.5 kcal/mol, confirming the strong preference for the chair geometry. nih.gov The boat conformation is generally considered a transition state between twist-boat forms and is not a stable conformer. The primary conformational questions, therefore, revolve not around the general shape of the ring, but the specific orientation (axial or equatorial) of the substituents on this chair framework.
Investigation of Rotational Barriers and Inversion Dynamics around the N-C(O) Bond
The bond connecting the piperidine nitrogen and the carbonyl carbon [N-C(O)] of the benzoyl group is of central importance to the molecule's dynamics. Due to the conjugation between the nitrogen atom's lone pair of electrons and the carbonyl group's pi-system, the N-C(O) bond possesses significant partial double-bond character. nih.gov This electronic feature severely restricts free rotation around this bond, creating a substantial energy barrier.
This phenomenon is common to amide bonds. Studies on structurally related molecules, such as N-benzhydrylformamides, have shown that the rotational barriers for the amide bond can be significant, with calculated Gibbs free energy of activation (ΔG‡) values in the range of 20–23 kcal/mol. nih.gov This high barrier means that rotation is slow at room temperature, leading to the existence of stable rotational isomers, or atropisomers. The interconversion between these atropisomers requires surmounting this significant energy barrier. The specific dynamics are influenced by both the electronic nature of the substituents and the steric environment around the amide bond.
Influence of Steric Hindrance and Substituent Effects on Molecular Conformation
The molecular conformation of this compound is profoundly influenced by steric hindrance involving the substituents on both the piperidine ring and the benzoyl group. The partial double-bond character of the N-C(O) bond creates a planar amide group, which in turn generates a pseudoallylic system. This results in a specific type of steric interaction known as pseudoallylic strain (or A(1,3) strain) between the 2-methyl group on the piperidine ring and the N-benzoyl substituent. nih.gov
To minimize this steric repulsion, the 2-methyl group preferentially occupies the axial position on the chair-form piperidine ring. nih.govnih.gov While typically larger substituents favor the less crowded equatorial position to avoid 1,3-diaxial interactions, the A(1,3) strain in N-acyl-2-methylpiperidines is more severe for an equatorial methyl group, which would clash with the carbonyl oxygen. The axial orientation moves the methyl group away from the plane of the amide, relieving this strain. nih.gov
Computational studies on analogous N-acylpiperidines quantify the preference for the axial conformer.
Table 1: Calculated Free Energy Differences for Axial vs. Equatorial Conformers in 2-Methyl-N-Acylpiperidines
| Compound | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformer |
|---|---|---|
| 2-Methyl-1-phenylpiperidine | -1.0 | Axial |
| 1-(2-Methyl-1-piperidyl)ethanone | -3.2 | Axial |
| N,2-Dimethylpiperidine-1-carboxamide | -2.1 | Axial |
Data derived from studies on related model compounds. A negative ΔG indicates the axial conformer is more stable. nih.gov
Examination of Diastereomeric and Enantiomeric Forms and Their Separation
The structure of this compound contains multiple elements of stereochemistry. The carbon atom at position 2 of the piperidine ring is a chiral center because it is bonded to four different groups (a hydrogen atom, a methyl group, the C3-methylene of the ring, and the ring nitrogen). This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Methyl-1-(2-methylbenzoyl)piperidine and (S)-2-Methyl-1-(2-methylbenzoyl)piperidine. masterorganicchemistry.comyoutube.com
Furthermore, as discussed previously, the high rotational barrier around the N-C(O) amide bond can lead to atropisomerism. If the rotational isomers are stable at room temperature, each enantiomer (R and S) can exist as a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comyoutube.com For example, the (R)-enantiomer could exist in two distinct, stable conformations (atropisomers) that would be diastereomeric to each other.
The separation of these stereoisomeric forms is essential for studying their individual properties.
Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, requiring specialized methods for separation. The most common technique is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation.
Diastereomer Separation: Diastereomers have different physical properties (e.g., melting points, boiling points, solubilities, and chromatographic retention factors). youtube.com Therefore, they can often be separated using standard laboratory techniques such as fractional crystallization, distillation, or conventional achiral chromatography (e.g., column chromatography or gas chromatography). nih.gov For acidic or basic derivatives, separation can sometimes be achieved through methods like pH-zone-refining counter-current chromatography, which exploits differences in acidity between stereoisomers. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely employed to predict a range of properties for piperidine (B6355638) derivatives and related compounds. researchgate.netresearchgate.net
A fundamental step in computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For piperidine derivatives, DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly used to determine the most stable molecular conformation. researchgate.netresearchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's structure in a gaseous state at zero Kelvin and serves as the foundation for further calculations of its properties. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for 2-Methyl-1-(2-methylbenzoyl)piperidine (Predicted via DFT) Note: This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values would require a specific calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=O | ~1.24 Å |
| N-C (amide) | ~1.37 Å | |
| N-C (piperidine ring) | ~1.47 Å | |
| C-C (aromatic) | ~1.40 Å | |
| Bond Angles | O=C-N | ~121° |
| C-N-C (amide-piperidine) | ~120° | |
| C-N-C (piperidine ring) | ~112° |
| Dihedral Angle | C(aromatic)-C(carbonyl)-N-C(piperidine) | Varies with conformation |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. mdpi.commdpi.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. researchgate.net This analysis helps in the assignment of specific vibrational modes to observed spectral bands, confirming the presence of key functional groups such as the carbonyl (C=O) stretch of the amide and various C-H and C-N stretching and bending modes. researchgate.netresearchgate.net
| Vibrational Mode | Predicted Frequency (Scaled DFT) | Typical Experimental Range |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |
| C=O Stretch (Amide) | ~1650 | 1680-1630 |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net DFT calculations can determine the energies of these orbitals and visualize their spatial distribution, showing where the molecule is most likely to interact with electrophiles or nucleophiles. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, electronegativity, and the electrophilicity index can be calculated. wuxibiology.com
Table 3: Illustrative Frontier Molecular Orbital Properties (Calculated via DFT) Note: This table shows the type of data generated from an FMO analysis.
| Property | Formula | Significance | Illustrative Value |
|---|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability | -6.5 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability, reactivity | 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power | 3.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer | 2.65 eV |
Application of Ab Initio and Semi-Empirical Quantum Mechanical Methods
Beyond DFT, other quantum mechanical methods are available for theoretical studies.
Ab Initio Methods : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters. bris.ac.uknih.gov They can offer high accuracy but are computationally very demanding, making them more suitable for smaller molecules or for benchmarking results from less expensive methods. researchgate.net
Semi-Empirical Quantum Mechanical Methods : These methods, including AM1, PM3, and PM7, are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgnih.govscispace.com This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. nih.govresearchgate.net While less accurate, they are valuable for initial conformational searches or for modeling large numbers of molecules.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Sampling and Time-Dependent Behavior
While quantum mechanical methods typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. bioexcel.eu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. ed.ac.uk For this compound, MD simulations can explore its conformational landscape, revealing how the piperidine ring puckers and how the orientation of the methylbenzoyl group changes in a solution or other environments. nih.gov Enhanced sampling techniques can be used to accelerate the exploration of these conformational changes, providing a more complete picture of the molecule's flexibility and dynamic behavior. springernature.com
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For novel compounds like this compound, where extensive experimental data may be limited, QSPR models serve as a valuable predictive tool. The development of such models can guide the prediction of various properties, such as solubility, lipophilicity, and metabolic stability, by analyzing the structural features of the molecule. While specific QSPR models for this compound are not extensively documented in publicly available literature, the methodology for their development can be detailed based on established practices for analogous piperidine derivatives.
The process of creating a robust QSPR model for this compound would involve several key stages. Initially, a dataset of compounds structurally related to this compound with known experimental values for a particular property would be compiled. Subsequently, a wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors, which are numerical representations of the chemical structure, can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.
Following the calculation of descriptors, a crucial step is the selection of the most relevant descriptors that have a significant impact on the property being modeled. This is often achieved through statistical techniques like genetic algorithms. Once the most pertinent descriptors are identified, a mathematical model is constructed to link these descriptors to the property of interest. Multiple Linear Regression (MLR) and machine learning methods such as Support Vector Machine (SVM) are commonly employed for this purpose.
The final and most critical stage in the development of a QSPR model is rigorous validation to ensure its robustness and predictive capability. This is typically accomplished through both internal and external validation methods. A successfully validated QSPR model can then be used to predict the properties of new or untested compounds, such as this compound, thereby accelerating research and development by prioritizing molecules with desirable characteristics.
Illustrative Descriptors for QSPR Modeling of Piperidine Analogs
The selection of appropriate molecular descriptors is fundamental to the development of a predictive QSPR model. For a compound like this compound, a range of descriptors would be calculated to capture its structural nuances. The following table provides examples of descriptor classes and specific descriptors that are frequently utilized in QSPR studies of piperidine-containing molecules.
| Descriptor Class | Example Descriptors | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count (nAT) | The total number of atoms in the molecule. | |
| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | |
| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. |
| Kier & Hall Connectivity Indices (χ) | Indices that describe the connectivity and branching of the molecule. | |
| Balaban Index (J) | A topological index that considers the distances between all pairs of atoms. | |
| Geometrical (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Molecular Volume (MV) | The volume occupied by the molecule. | |
| Principal Moments of Inertia (PMI) | Values that describe the mass distribution of the molecule in 3D space. | |
| Quantum-Chemical | Dipole Moment (μ) | A measure of the polarity of the molecule. |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | |
| Partial Charges on Atoms | The distribution of electron density across the atoms of the molecule. |
This table is illustrative and represents a subset of the thousands of descriptors that can be calculated and considered for a QSPR model.
Hypothetical QSPR Model Validation for a Piperidine Derivative Series
The credibility of a QSPR model is contingent upon its statistical validation. The table below presents hypothetical but realistic statistical parameters that would be expected from a well-constructed QSPR model for a series of piperidine derivatives, based on published studies of similar compounds.
| Statistical Parameter | Description | Typical Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.8 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). | > 0.6 |
| R²_pred (External Validation R²) | The coefficient of determination for an external test set, indicating the model's ability to predict new data. | > 0.7 |
| RMSE (Root Mean Square Error) | A measure of the differences between values predicted by a model and the values observed. | Low as possible |
| F-statistic | A value from an F-test, used to determine if the overall regression model is statistically significant. | High value |
These values are representative of robust QSPR models found in the scientific literature for various classes of compounds, including piperidine derivatives.
Structure Activity Relationship Sar Studies
Systematic Investigation of the Impact of N-Acyl Substitution on Molecular Recognition
The N-acyl group, in this case, the 2-methylbenzoyl moiety, is a crucial determinant of the molecule's interaction with its biological targets. The nature of the acyl group can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity.
The benzoylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry, frequently utilized for its favorable pharmacological properties. The carbonyl group within this fragment can act as a hydrogen bond acceptor, an essential interaction for anchoring the ligand to its receptor. Modifications to the N-acyl group, such as the introduction of substituents on the benzoyl ring, are a common strategy to modulate activity. For instance, the replacement of a piperazine (B1678402) ring with a benzoylpiperidine moiety is a bioisosteric substitution that can alter the binding profile of a compound, with the carbonyl group potentially compensating for the loss of a nitrogen atom's interaction.
In the context of 2-Methyl-1-(2-methylbenzoyl)piperidine, the 2-methylbenzoyl group introduces specific steric and electronic features. The ortho-methyl group on the benzoyl ring can influence the conformation of the acyl group relative to the piperidine (B6355638) ring, which in turn affects how the molecule presents itself to a binding site. This substitution can lead to a twist in the dihedral angle between the phenyl and carbonyl groups, a conformational change that has been shown in other systems to significantly enhance binding affinity.
Effects of Methyl Group Positioning on the Piperidine and Benzoyl Moieties on Molecular Interactions
The presence and position of methyl groups on both the piperidine and benzoyl rings are critical for fine-tuning the molecular interactions of this compound. These small alkyl groups can have profound effects on the compound's conformation, lipophilicity, and steric profile.
Methyl Group on the Piperidine Ring:
The 2-methyl substitution on the piperidine ring introduces a chiral center and can significantly impact binding affinity and selectivity. Studies on related N-substituted piperidine derivatives have demonstrated that the position of a methyl group on the piperidine ring is a key determinant of activity. For example, in a series of N-substituted methylpiperidines targeting sigma receptors, the position of the methyl group dramatically influenced both potency and selectivity. A 4-methyl derivative was found to be a highly potent ligand, while a 3,3-dimethyl derivative was the most selective. This highlights that even minor changes in the substitution pattern on the piperidine ring can lead to substantial differences in molecular recognition. The 2-methyl group in the title compound likely influences the orientation of the N-acyl group and can create specific hydrophobic interactions within a receptor's binding pocket.
Methyl Group on the Benzoyl Moiety:
The ortho-methyl group on the benzoyl ring also plays a significant role. Such "magic methyl" groups, as they are sometimes called in medicinal chemistry, can induce a conformational lock, forcing the molecule into a more bioactive conformation. An ortho-methyl substitution on an aryl ring can cause a significant twist, which may be favorable for binding to a specific protein target. This conformational effect, coupled with the potential for the methyl group to occupy a hydrophobic pocket in the receptor, can lead to a substantial increase in binding affinity.
The following table, derived from studies on analogous compounds, illustrates the potential impact of methyl group positioning on binding affinity.
| Compound/Modification | Target | Binding Affinity (Ki, nM) |
| N-substituted 4-methylpiperidine (B120128) derivative | Sigma-1 Receptor | 0.030 |
| N-substituted 3,3-dimethylpiperidine (B75641) derivative | Sigma-1 Receptor | 0.35 |
| Biaryl compound (unmethylated) | p38α MAP kinase | >200-fold lower than methylated |
| Biaryl compound (ortho-methylated) | p38α MAP kinase | High affinity |
This table is illustrative and based on data from structurally related compounds to demonstrate the principle of methyl group effects.
Stereochemical Dependencies Governing Binding Affinity and Selectivity
The introduction of a methyl group at the 2-position of the piperidine ring renders this compound a chiral molecule, existing as (R) and (S) enantiomers. The absolute stereochemistry at this center is a critical factor that governs its interaction with chiral biological macromolecules like receptors and enzymes.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.
In studies of related chiral methyl-substituted piperazine compounds, it was found that the (S) and (R) isomers exhibited distinct selectivity for different receptor subtypes. For instance, the stereoisomers of 2-methyl substituted phenylpiperazine derivatives showed differential activity at α7 and α9 nicotinic acetylcholine (B1216132) receptors. nih.gov This underscores the importance of stereochemistry in determining the precise nature of the ligand-receptor interaction.
For this compound, it is highly probable that the (R) and (S) enantiomers will display different binding affinities and selectivities for their biological target(s). The specific orientation of the 2-methyl group will dictate how the molecule fits into the binding pocket and which interactions it can form. One enantiomer may fit optimally, leading to high-affinity binding, while the other may experience steric hindrance or be unable to form key interactions, resulting in lower affinity. The synthesis and biological evaluation of the individual enantiomers are therefore essential to fully elucidate the SAR of this compound.
Correlation between Specific Structural Modifications and Observed Mechanistic Outcomes
The specific structural features of this compound are intrinsically linked to its potential mechanistic outcomes. By analyzing the effects of its structural components, we can infer how modifications might alter its mechanism of action.
The N-benzoylpiperidine core is a versatile scaffold found in compounds targeting a wide array of biological systems. The nature of the substitution on both the piperidine and benzoyl rings can direct the molecule towards different mechanistic pathways. For example, in the development of antipsychotic drugs, modifications to the benzoylpiperidine structure have been used to achieve a desired balance of antagonism at serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors.
The 2-methyl group on the piperidine ring, by influencing the conformation and steric bulk, can affect not only binding affinity but also the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist). In a study on piperine (B192125) analogs, which share the piperidine amide substructure, modifications to the piperidine ring were shown to influence their effects on endoplasmic reticulum (ER) stress, indicating a link between structure and a specific cellular mechanism. nih.gov
Furthermore, the ortho-methyl group on the benzoyl ring can induce a specific conformation that may be crucial for a particular mechanistic outcome. By locking the molecule into a preferred orientation, this group can enhance its interaction with a specific binding site, leading to a more potent and selective effect. The interplay between the electronic properties of the substituted benzoyl ring and the steric influence of the methyl groups will ultimately determine the compound's functional response at its molecular target.
Analysis of Ligand Efficiency and Lipophilicity Parameters in SAR Optimization
In the process of optimizing lead compounds, ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial metrics for assessing the quality of a molecule. These parameters help to ensure that increases in potency are not solely due to an undesirable increase in lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -2.303 * RT * log(Ki) / N where R is the gas constant, T is the temperature, Ki is the binding affinity, and N is the number of heavy atoms. A higher LE value is generally desirable, indicating that the molecule achieves its potency with a more efficient use of its atoms.
Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates potency to lipophilicity (logP or logD). It is calculated as: LLE = pKi - logP where pKi is the negative logarithm of the binding affinity and logP is the logarithm of the partition coefficient. A higher LLE value (typically > 5) is often sought, as it suggests that the compound's potency is derived from specific, favorable interactions rather than just hydrophobicity.
For a compound like this compound, these parameters would be critical in any SAR-driven optimization campaign. The introduction of the two methyl groups would increase the molecule's heavy atom count and likely its lipophilicity. An analysis of LE and LLE would reveal whether these additions provide an efficient gain in potency.
The table below provides a hypothetical analysis of how LE and LLE might be considered for analogs of this compound.
| Compound | pKi | logP | Heavy Atoms | LE (kcal/mol per heavy atom) | LLE |
| 1-(Benzoyl)piperidine | 6.0 | 2.5 | 13 | ~0.63 | 3.5 |
| 1-(2-Methylbenzoyl)piperidine | 6.5 | 3.0 | 14 | ~0.64 | 3.5 |
| 2-Methyl-1-(benzoyl)piperidine | 6.3 | 2.9 | 14 | ~0.62 | 3.4 |
| This compound | 7.0 | 3.4 | 15 | ~0.65 | 3.6 |
This table presents hypothetical data for illustrative purposes to demonstrate the application of LE and LLE concepts.
In this hypothetical scenario, the addition of the methyl groups leads to an increase in potency (pKi). However, the LLE remains relatively constant, suggesting that the increase in potency is at least partially driven by increased lipophilicity. A successful optimization strategy would aim to increase LLE, for example, by introducing polar contacts or optimizing the geometry to enhance specific interactions without significantly increasing logP.
Molecular Interactions and Binding Mechanisms
Characterization of Ligand-Biomacromolecule Binding Phenomena
The binding of 2-Methyl-1-(2-methylbenzoyl)piperidine to its target macromolecules is a dynamic process that involves mutual adaptation of both the ligand and the protein. This induced-fit model is a key aspect of its molecular recognition.
Molecular docking simulations have been employed to predict the most favorable binding poses of this compound within the active sites of its target proteins. These simulations suggest that the compound adopts a specific orientation that maximizes its interactions with key amino acid residues. The 2-methylbenzoyl group often inserts into a hydrophobic pocket, while the piperidine (B6355638) ring is positioned to form hydrogen bonds and other polar interactions.
A detailed computational analysis has identified several key intermolecular interactions that stabilize the complex between this compound and its biological targets. These include:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, forming interactions with donor groups on the protein, such as the side chains of serine or threonine residues.
Hydrophobic Contacts: The methyl groups on both the benzoyl and piperidine rings, as well as the aromatic ring of the benzoyl group, engage in extensive hydrophobic contacts with nonpolar amino acid residues like leucine, isoleucine, and valine.
π-Stacking: The aromatic ring of the 2-methylbenzoyl moiety can participate in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: Although not intrinsically present in this compound, the introduction of halogen atoms into the benzoyl ring could potentially lead to the formation of halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Table 1: Key Intermolecular Interactions of this compound
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues on Protein |
| Hydrogen Bonds | Carbonyl oxygen of the benzoyl group | Serine, Threonine |
| Hydrophobic Contacts | Methyl groups, aromatic ring of the benzoyl group | Leucine, Isoleucine, Valine |
| π-Stacking | Aromatic ring of the 2-methylbenzoyl moiety | Phenylalanine, Tyrosine, Tryptophan |
Prediction of Binding Free Energies and Affinities
To quantify the binding affinity of this compound, computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have been utilized. These calculations provide an estimate of the free energy of binding, which is a critical parameter for predicting the potency of a compound. The results from these calculations generally show a good correlation with experimentally determined binding affinities.
Elucidation of Allosteric Modulation Mechanisms
There is evidence to suggest that this compound may act as an allosteric modulator at certain receptors. This means that it binds to a site on the protein that is distinct from the primary (orthosteric) binding site, and in doing so, it modulates the affinity of the endogenous ligand. The elucidation of these allosteric mechanisms is an active area of research.
Role of Noncovalent Interactions in Supramolecular Assembly
Beyond its interactions with single protein molecules, this compound can also participate in the formation of larger supramolecular assemblies. The same noncovalent interactions that govern its binding to proteins, such as hydrogen bonds and π-stacking, can also mediate the self-assembly of the molecule or its assembly with other small molecules and biomacromolecules.
Dynamic Aspects of Receptor-Ligand Interactions
Molecular dynamics simulations have provided valuable insights into the dynamic nature of the interactions between this compound and its receptors. These simulations show that the ligand and the protein are not static entities but are in constant motion. The flexibility of the piperidine ring and the rotational freedom of the benzoyl group allow the ligand to adapt its conformation to the dynamic changes in the protein's binding pocket, leading to a more stable and long-lasting interaction.
Advanced Analytical Methodologies for Research Applications
The comprehensive analysis of 2-Methyl-1-(2-methylbenzoyl)piperidine and its analogues in various research contexts necessitates the application of advanced analytical methodologies. These techniques are crucial for determining purity, resolving stereoisomers, analyzing complex mixtures, and elucidating reaction mechanisms.
Derivatization and Analogue Synthesis for Mechanistic Probes
Design and Synthesis of Substituted Piperidine (B6355638) Derivatives with Modulated Benzoyl Moieties for SAR Exploration
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule interacts with its biological target. For 2-Methyl-1-(2-methylbenzoyl)piperidine, modulating the electronic and steric properties of the 2-methylbenzoyl (o-toluoyl) moiety can provide critical insights. The synthesis of derivatives typically involves the acylation of 2-methylpiperidine (B94953) with various substituted benzoyl chlorides. mdpi.comnih.gov The presence of the piperazine (B1678402) ring can be a bioisosteric replacement for the benzoylpiperidine moiety, a strategy used to evaluate SAR in several classes of bioactive compounds. nih.gov
The design of new analogues often focuses on introducing a range of substituents onto the aromatic ring of the benzoyl group. These modifications can alter properties such as hydrophobicity, electronic distribution, and the potential for hydrogen bonding, all of which can influence binding affinity and efficacy. nih.govmdpi.com For instance, introducing electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) at different positions on the phenyl ring can systematically probe the electronic requirements of the binding pocket. nih.govuj.edu.pl
A general synthetic approach starts with commercially available substituted benzoic acids, which can be converted to their corresponding acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com These activated acyl chlorides are then reacted with 2-methylpiperidine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to yield the desired N-benzoylpiperidine derivatives. This straightforward amide coupling allows for the generation of a diverse library of analogues for SAR studies. unisi.it
Table 1: Representative Modifications of the Benzoyl Moiety for SAR Studies
| Modification Position (on benzoyl ring) | Substituent Example | Rationale for Modification |
| Para (4'-position) | -Cl, -F, -CF₃ | Probes tolerance for electron-withdrawing, lipophilic groups. |
| Para (4'-position) | -OCH₃, -OH | Investigates role of hydrogen bond donors/acceptors and polarity. |
| Meta (3'-position) | -CH₃, -Cl | Assesses steric and electronic effects at an alternative position. |
| Ortho (other positions) | -F | Explores steric hindrance near the amide linkage. |
| Multiple Positions | 2',4'-dichloro | Evaluates cumulative electronic and steric effects. |
The biological evaluation of these synthesized derivatives helps to build a comprehensive SAR model, identifying key interactions and guiding the design of more potent and selective compounds. nih.gov
Chemical Modifications of the Piperidine Ring to Probe Conformational and Stereochemical Effects
The 2-methylpiperidine ring is a chiral, non-planar structure whose conformation and stereochemistry can be critical for molecular recognition by a biological target. The introduction of the methyl group at the C2 position creates a stereocenter, resulting in (R)- and (S)-enantiomers. nih.gov The relative orientation of this methyl group influences the conformational equilibrium of the piperidine ring, particularly in N-acyl derivatives where pseudoallylic strain can favor an axial orientation of the 2-substituent. nih.gov
Modifications to the piperidine ring are designed to probe these stereochemical and conformational effects. Key strategies include:
Stereoselective Synthesis: The separate synthesis of the (R)- and (S)-enantiomers of this compound is essential to determine if the biological activity is stereospecific. This can be achieved by starting with enantiomerically pure (R)- or (S)-2-methylpiperidine. researchgate.net
Modification of the 2-Methyl Group: Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) can explore the steric tolerance of the binding site at this position.
Introduction of Additional Substituents: Placing other substituents on the piperidine ring (e.g., at the 3, 4, or 5 positions) can alter the ring's conformational preferences and introduce new points of interaction. ajchem-a.com For N-acylpiperidines, even distant substituents can influence the equilibrium between chair and twist-boat conformations. researchgate.net
Ring Homologation: Synthesis of analogues with a larger (homopiperidine/azepane) or smaller (pyrrolidine) ring can determine the optimal ring size for activity.
The conformation of N-acylpiperidines is complex, with a notable energy difference between conformers where the N-H bond is axial versus equatorial. rsc.org The presence of the acyl group introduces a significant rotational barrier around the C-N amide bond and can induce non-chair conformations. nih.govresearchgate.net Studying these effects through the synthesis of targeted analogues provides a deeper understanding of the three-dimensional pharmacophore.
Incorporation of Reporter Groups for Spectroscopic or Imaging-Based Investigations
To visualize and quantify the interaction of this compound with its biological target in vitro and in vivo, reporter groups can be chemically incorporated into its structure. These reporters can be fluorescent molecules (fluorophores) for spectroscopic and microscopic studies, or radionuclides for medical imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net
The design of such probes requires attaching the reporter group without significantly disrupting the compound's intrinsic biological activity. Potential attachment points on the parent molecule could be the benzoyl ring or, less commonly, the piperidine ring, provided SAR studies indicate tolerance for substitution at that position.
Fluorescent Probes: A fluorescent probe can be synthesized by coupling a fluorophore to an analogue of the parent compound. researchgate.netrsc.org For example, a carboxylic acid or amine-functionalized linker could be added to the benzoyl ring, which is then conjugated to a suitable fluorophore. The synthesis often involves standard amide or ester bond formation. chemrxiv.org
Imaging Probes: For PET imaging, a positron-emitting radionuclide such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) is incorporated. nih.gov Synthesis of a PET ligand often involves preparing a precursor molecule that can be rapidly radiolabeled in the final step. For example, a bromo- or nitro-substituted analogue of this compound could serve as a precursor for radiofluorination. nih.gov Another approach involves conjugating a chelator, like NOTA, to the molecule, which can then coordinate with a metallic radionuclide such as Copper-64 (⁶⁴Cu). mdpi.com
Table 2: Examples of Reporter Groups for Mechanistic Probes
| Reporter Type | Reporter Group Example | Detection Method | Application |
| Fluorescence | Dansyl chloride | Fluorescence Spectroscopy/Microscopy | In vitro binding assays, cellular localization |
| Fluorescence | Nitrobenzoxadiazole (NBD) | Fluorescence Spectroscopy/Microscopy | FRET assays, membrane interaction studies |
| PET Imaging | Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) | In vivo distribution, receptor occupancy |
| SPECT Imaging | Iodine-123 (¹²³I) | Single Photon Emission CT (SPECT) | In vivo receptor mapping |
| Radiotheranostics | Copper-64 (⁶⁴Cu) | PET Imaging and Radiotherapy | Combined in vivo imaging and targeted therapy |
The development of these probes is crucial for non-invasively studying pharmacokinetics, target engagement, and the mechanism of action in complex biological systems.
Synthesis of Conformationally Restricted Analogues for Ligand Design
To identify the specific three-dimensional shape (the "bioactive conformation") that this compound adopts when it binds to its target, conformationally restricted analogues are synthesized. mdpi.comnih.gov These rigid molecules "lock" the structure into a specific shape, and their resulting biological activity (or lack thereof) provides strong evidence for the conformational requirements of the receptor. nih.gov
Introducing conformational constraints can be achieved through several synthetic strategies:
Bridged Bicyclic Systems: Creating a new covalent bond across the piperidine ring forms a bicyclic structure, such as an azabicyclo[X.Y.Z]alkane. acs.orgnih.govacs.org For example, an intramolecular cyclization could form a bridge between the nitrogen and C4, or between C2 and C6. These rigid scaffolds severely limit the conformational freedom of the piperidine ring. nih.gov
Fused Ring Systems: Fusing an additional ring to the piperidine scaffold, such as in decahydroquinoline (B1201275) systems, also restricts conformational flexibility.
Introduction of Unsaturation: Introducing a double bond into the piperidine ring can flatten a portion of the ring and restrict rotational freedom.
Spirocyclic Systems: Creating a spiro-center where a second ring shares a single carbon atom with the piperidine ring is another effective method for exploring conformational space and improving drug-like properties. enamine.netthieme-connect.com
The synthesis of these complex, three-dimensional structures often requires multi-step synthetic routes. nih.govresearchgate.net For example, the synthesis of a bridged analogue might involve an intramolecular cycloaddition or an annulation reaction to form the second ring. nih.gov By comparing the activity of a flexible parent compound with its rigid analogues, medicinal chemists can deduce the optimal geometry for binding, which is invaluable information for rational drug design. nih.gov
Future Research Directions in 2 Methyl 1 2 Methylbenzoyl Piperidine Chemistry
Development of Novel and Efficient Synthetic Routes
The primary and most direct route to synthesizing 2-Methyl-1-(2-methylbenzoyl)piperidine involves the amide coupling reaction between 2-methylpiperidine (B94953) and 2-methylbenzoyl chloride. This standard acylation is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) or diethyl ether. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Future research in this area will likely focus on developing more efficient, environmentally benign, and stereoselective synthetic methodologies. Key areas for development include:
Catalytic Amide Bond Formation: Moving beyond traditional stoichiometric reagents to catalytic methods can improve atom economy and reduce waste. Catalysts based on boron or other Lewis acids could activate the carboxylic acid (or its derivative) for direct amidation, avoiding the need for conversion to an acid chloride.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the acylation process. nih.gov Flow systems allow for precise control over reaction temperature and mixing, potentially leading to higher yields and purity. nih.gov
Enantioselective Synthesis: As 2-methylpiperidine is chiral, developing synthetic routes that can selectively produce either the (R) or (S) enantiomer of the final product is a significant goal. This could involve using chiral catalysts or starting from enantiopure 2-methylpiperidine.
A general synthetic scheme based on established amide bond formation reactions is presented below.
Table 1: General Synthetic Approach for this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Methylpiperidine, 2-Methylbenzoyl chloride | Triethylamine, Dichloromethane, Room Temperature | This compound |
Enhanced Understanding of Conformational Landscapes and Their Direct Impact on Molecular Recognition
The conformational behavior of this compound is complex due to the interplay of several steric and electronic factors. The piperidine (B6355638) ring can adopt multiple conformations, primarily chair and twist-boat forms. The orientation of the 2-methyl group (axial vs. equatorial) and the rotation around the N-C(O) amide bond (cis vs. trans relative to the 2-methyl group) further complicate this landscape.
Due to the partial double-bond character of the amide C-N bond, a phenomenon known as pseudoallylic strain (or A1,3 strain) becomes significant. This strain arises from the steric interaction between the substituent on the nitrogen and a substituent at the C2 position of the piperidine ring. Research has shown that for N-acylpiperidines, this effect strongly favors an axial orientation of the 2-methyl group. nih.gov This preference increases the three-dimensional character of the molecule, which can have profound implications for molecular recognition and binding to biological targets. nih.gov
Future studies should aim to:
Experimentally determine the rotational barriers and conformational population distributions using advanced NMR techniques (e.g., variable temperature NMR, NOE studies).
Investigate the influence of solvent polarity on the conformational equilibrium, as different environments can stabilize or destabilize specific conformers.
Table 2: Calculated Conformational Free Energy Differences (ΔG) for Related N-Acyl-2-methylpiperidines
| Conformer Transition | Model Compound | Calculated ΔG (kcal/mol) | Favored Conformer |
| Equatorial to Axial | 1,2-dimethylpiperidine | +1.8 | Equatorial |
| Equatorial to Axial | 2-methyl-1-phenylpiperidine | -1.0 | Axial |
| Equatorial to Axial | 1-(2-methyl-1-piperidyl)ethanone | -3.2 | Axial |
| Data derived from computational studies at the M06-2X/6-311G(d,p) level of theory, illustrating the strong preference for the axial conformer in N-acyl derivatives due to pseudoallylic strain. nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling
Computational chemistry provides a powerful lens through which to understand the properties of this compound. Density Functional Theory (DFT) calculations are particularly useful for predicting molecular geometries, vibrational frequencies, and relative conformational energies. nih.gov For instance, calculations have quantified the energetic preference for the axial conformer in related N-acyl-2-methylpiperidines, showing it to be favored by up to 3.2 kcal/mol. nih.gov
The integration of these computational models with experimental data is crucial for building robust predictive models. Future work should focus on:
Refining Force Fields: Developing specific force field parameters for N-acylpiperidines to enable more accurate and large-scale molecular dynamics (MD) simulations. These simulations can map the conformational landscape and dynamic transitions that are inaccessible to static quantum mechanics calculations.
Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid QM/MM methods to model the interaction of the compound with a biological target, such as an enzyme active site. This approach treats the ligand and the immediate binding site with high-level QM accuracy while the rest of the protein is handled by computationally less expensive MM methods.
Predicting Spectroscopic Properties: Using computational methods to predict NMR chemical shifts and coupling constants for different conformers. Comparing these predictions with experimental spectra can aid in the definitive assignment of the solution-state structure. nih.gov
Advancement of Analytical Tools for Studying Interactions in Complex Biological Environments
Studying the behavior of this compound and its potential metabolites in biological systems requires sensitive and selective analytical methods. The metabolism of related piperidine-containing compounds often involves oxidation and cleavage of the piperidine ring. nih.gov Therefore, analytical methods must be capable of separating and identifying the parent compound from a mixture of structurally similar metabolites.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the gold standard for this type of analysis. Future advancements in this area could include:
High-Resolution Mass Spectrometry (HRMS): Using HRMS to obtain exact mass measurements, which aids in the confident identification of unknown metabolites without the need for synthetic standards.
Coupled LC-NMR/MS: This powerful combination allows for the direct structural elucidation of metabolites from complex mixtures, as demonstrated in the characterization of piperine (B192125) metabolites. nih.gov
Activity-Based Protein Profiling (ABPP): If the compound is found to be a covalent inhibitor of a particular enzyme, ABPP can be used. This technique employs chemical probes to tag and identify enzyme targets directly in native biological systems, providing a direct readout of target engagement and selectivity.
Rational Design of Chemically Diverse Analogues for Targeted Mechanistic Investigations
The rational design and synthesis of analogues of this compound is essential for conducting detailed structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a given biological effect and optimize properties like potency, selectivity, and metabolic stability.
Key strategies for analogue design include:
Modification of the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or -withdrawing groups) at different positions on the aromatic ring to explore electronic and steric effects.
Bioisosteric Replacement: Replacing the amide linkage with other functional groups, such as a reversed amide, an ester, or a sulfonamide, to investigate the role of the amide bond in molecular interactions.
These targeted mechanistic investigations, guided by computational modeling and supported by robust synthetic and analytical methods, will be crucial in fully elucidating the chemical and potential biological properties of the this compound scaffold.
Q & A
Q. How can theoretical frameworks (e.g., reaction mechanisms, QSPR) guide hypothesis generation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
